molecular formula C9H6ClNO2 B6345869 3-(2-Chlorophenyl)-1,2-oxazol-5-ol CAS No. 1354938-66-1

3-(2-Chlorophenyl)-1,2-oxazol-5-ol

Cat. No.: B6345869
CAS No.: 1354938-66-1
M. Wt: 195.60 g/mol
InChI Key: SKCAUUIZDDKMJF-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1,2-oxazol-5-ol is a heterocyclic compound that contains an oxazole ring substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization to yield the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chlorophenyl)-1,2-oxazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets. For instance, it has been shown to interact with voltage-gated sodium and calcium channels, which are crucial for its anticonvulsant activity. The compound may also interact with gamma-aminobutyric acid (GABA) receptors, contributing to its antinociceptive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)-1,2-oxazol-5-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets .

Properties

IUPAC Name

3-(2-chlorophenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-4-2-1-3-6(7)8-5-9(12)13-11-8/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCAUUIZDDKMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)ON2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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